molecular formula C22H31ClN2O B8100933 N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide,monohydrochloride CAS No. 2748592-46-1

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide,monohydrochloride

Cat. No.: B8100933
CAS No.: 2748592-46-1
M. Wt: 374.9 g/mol
InChI Key: ZIAYUKQCGHWXKW-UHFFFAOYSA-N
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Description

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound with a complex chemical structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of phenethylamine with a suitable alkylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a butan-2-yl halide derivative under controlled conditions to form the desired amine.

    Amidation: The resulting amine is further reacted with propionyl chloride in the presence of a base to form the final amide product.

    Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride can be compared with other similar compounds, such as:

    Fentanyl Analogues: These compounds share structural similarities and are known for their potent biological activities.

    Other Amides: Compounds with similar amide functional groups may exhibit comparable chemical reactivity and biological properties.

The uniqueness of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride lies in its specific arrangement of functional groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20;/h5-14,19H,4,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAYUKQCGHWXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037109
Record name N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748592-46-1
Record name N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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